2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide
Description
2-(5-{[2-(Cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolinone core linked to a thioacetamide moiety. Key structural attributes include:
- A 4-methoxybenzyl group on the acetamide terminus, which may enhance membrane permeability due to its aromatic and electron-donating methoxy moiety .
This compound’s design leverages the bioisosteric replacement of oxygen with sulfur in the thioacetamide group, a strategy often employed to improve metabolic stability .
Properties
IUPAC Name |
2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O4S/c1-37-20-13-11-18(12-14-20)16-29-24(34)15-23-27(36)33-26(31-23)21-9-5-6-10-22(21)32-28(33)38-17-25(35)30-19-7-3-2-4-8-19/h5-6,9-14,19,23H,2-4,7-8,15-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVOEZVTNDZTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. The imidazoquinazoline core is known for its ability to inhibit specific enzymes and receptors that play critical roles in inflammation and cancer progression.
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various quinazolinone derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting promising efficacy in cancer treatment .
Case Study 2: Inhibition of IL-1R Signaling
In a preclinical model, a related compound was shown to inhibit IL-1R-mediated signaling pathways effectively. This inhibition correlated with reduced markers of inflammation and improved outcomes in models of rheumatoid arthritis .
Case Study 3: Antimicrobial Screening
Compounds structurally similar to the target compound were screened for antibacterial activity against a panel of pathogens. Results indicated notable activity against Staphylococcus aureus, suggesting that the target compound may also exhibit similar antimicrobial properties .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an imidazoquinazoline core, which is known for its biological activity. The synthesis typically involves multi-step reactions that integrate cyclohexylamine and thioether functionalities, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazoquinazolines can inhibit tumor growth in various cancer cell lines. The specific compound is hypothesized to act through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, as suggested by molecular docking studies that indicate its potential as a 5-lipoxygenase inhibitor. This suggests a pathway for the treatment of inflammatory disorders, as 5-lipoxygenase plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity of similar compounds against cancer cell lines. Results showed promising activity against multiple types of cancer cells, indicating the need for further exploration into this compound's efficacy and mechanism of action.
Case Studies
| Study | Findings |
|---|---|
| Cytotoxicity Assessment | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against various cancer types. |
| Molecular Docking Analysis | Suggested binding affinity to 5-lipoxygenase, indicating potential anti-inflammatory effects. |
| Structure-Activity Relationship (SAR) Studies | Identified key structural features necessary for biological activity, guiding future modifications for enhanced efficacy. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Thiazole-containing analogues (e.g., ) exhibit divergent electronic properties due to sulfur’s electronegativity, which may alter target selectivity.
Substituent Effects: The 4-methoxybenzyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to the 3-methoxypropyl group in , which may improve blood-brain barrier penetration. Cyclohexylamino substituents, as opposed to aryl groups (e.g., ), reduce steric hindrance while maintaining hydrophobic interactions, a balance critical for optimizing pharmacokinetics .
Biological Activity: Quinazolinone derivatives (e.g., ) demonstrate antimicrobial and anti-inflammatory activities, suggesting the target compound may share similar mechanisms. However, the imidazo[1,2-c]quinazolinone core could confer enhanced kinase inhibition, as seen in structurally related EGFR inhibitors . The absence of a sulfamoyl group (cf. ) in the target compound may reduce off-target effects on carbonic anhydrases, a common issue with sulfonamide-containing drugs.
Key Observations:
- The target compound’s synthesis likely follows routes similar to , involving condensation of thioacetamide intermediates with substituted amines. However, the cyclohexylamino group may require specialized coupling agents to avoid steric challenges.
- Melting points for analogues (250–315°C) suggest high crystallinity, a trait the target compound may share, impacting formulation strategies.
Pharmacological Potential and Limitations
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., methoxy position in vs. ) can drastically alter bioactivity, per the "similar property principle" .
- Target Specificity : The 4-methoxybenzyl group may engage π-π stacking with aromatic residues in kinase ATP-binding pockets, a hypothesis supported by docking studies on EGFR inhibitors .
- Limitations: Direct comparisons are hindered by sparse bioactivity data for the target compound. highlights challenges in extrapolating antimalarial or antischistosomal data to unrelated targets like echinococcal enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
